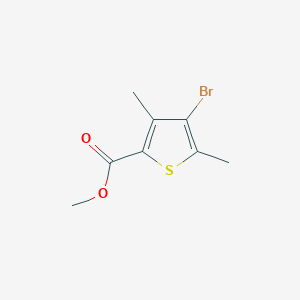
Methyl 4-bromo-3,5-dimethylthiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-bromo-3,5-dimethylthiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are five-membered heterocyclic compounds containing sulfur. This particular compound is characterized by the presence of a bromine atom at the 4-position, two methyl groups at the 3 and 5 positions, and a carboxylate ester group at the 2-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-3,5-dimethylthiophene-2-carboxylate typically involves the bromination of 3,5-dimethylthiophene followed by esterification. One common method includes the bromination of 3,5-dimethylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromo-3,5-dimethylthiophene is then subjected to esterification with methanol and a suitable acid catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Methyl 4-bromo-3,5-dimethylthiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.
Major Products
Substitution: Formation of 4-substituted thiophene derivatives.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of 2-hydroxymethyl-3,5-dimethylthiophene.
科学研究应用
Methyl 4-bromo-3,5-dimethylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals with potential therapeutic effects.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other functional materials
作用机制
The mechanism of action of methyl 4-bromo-3,5-dimethylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the ester group can influence its binding affinity and specificity towards these targets. The thiophene ring can participate in π-π interactions and hydrogen bonding, contributing to its overall biological activity .
相似化合物的比较
Similar Compounds
Methyl 3,5-dimethylthiophene-2-carboxylate: Lacks the bromine atom, which may result in different reactivity and biological activity.
4-Bromo-3,5-dimethylthiophene: Lacks the ester group, which affects its solubility and reactivity.
Methyl 4-chloro-3,5-dimethylthiophene-2-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties
Uniqueness
Methyl 4-bromo-3,5-dimethylthiophene-2-carboxylate is unique due to the combination of the bromine atom and the ester group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C8H9BrO2S |
|---|---|
分子量 |
249.13 g/mol |
IUPAC 名称 |
methyl 4-bromo-3,5-dimethylthiophene-2-carboxylate |
InChI |
InChI=1S/C8H9BrO2S/c1-4-6(9)5(2)12-7(4)8(10)11-3/h1-3H3 |
InChI 键 |
MORGOCNGROMTJL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=C1Br)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



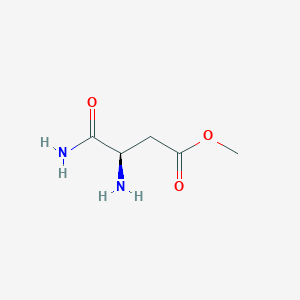

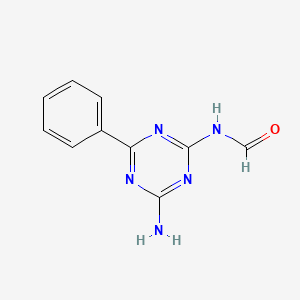
![1,5,5'-Trimethyl[2,2'-bipyridin]-6(1H)-one](/img/structure/B13143366.png)
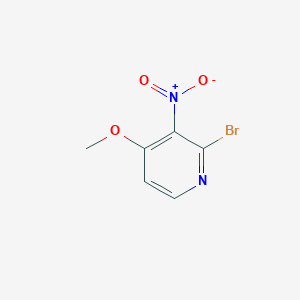
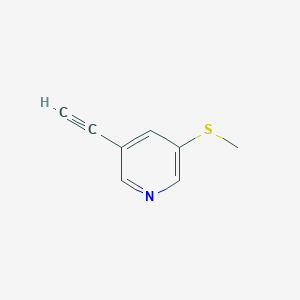
![10-[3,5-Bis[3,5-bis(4-tert-butylphenyl)phenyl]phenyl]-3,7-dibromophenoxazine](/img/structure/B13143375.png)

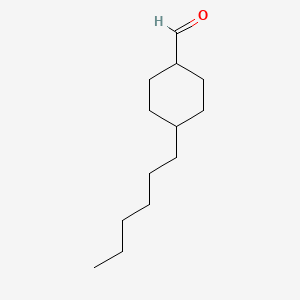
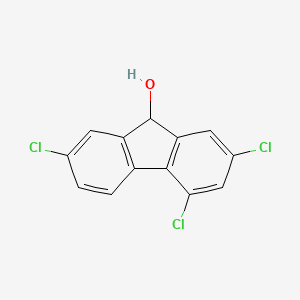

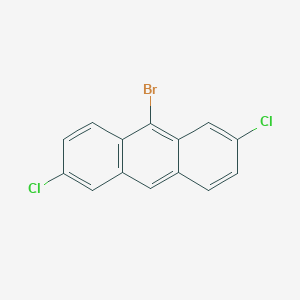
![5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine](/img/structure/B13143417.png)
